molecular formula C19H16ClN5OS B2640923 N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358820-58-2

N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide

Cat. No. B2640923
CAS RN: 1358820-58-2
M. Wt: 397.88
InChI Key: IHGZWVAOBXMQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

Heterocyclic aromatic amines like MeIQx can be monitored in humans by analyzing their metabolites in urine. A study developed a biomonitoring procedure to quantify N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a metabolite of MeIQx, in human urine, shedding light on the metabolism and potential exposure to such compounds through diet. The variability in metabolite excretion among subjects highlights the complexity of human metabolism influenced by individual enzymatic activities (Stillwell et al., 1999).

Receptor Occupancy by Novel Compounds

The study of the occupancy of human brain GABAA receptors by novel compounds like α5IA, an α5-selective inverse agonist, showcases the potential of these compounds in enhancing cognitive performance. This research is crucial in understanding the therapeutic effects and side effects of new pharmacological compounds on cognitive functions, providing a foundation for the development of medications with improved safety and efficacy profiles (Eng et al., 2010).

Quantification of N-Methyl-d-Aspartate Receptor Ligands

The quantification of novel N-methyl-d-aspartate receptor ligands like [11C]GMOM in humans is pivotal for understanding the receptor kinetics and the effects of pharmacological interventions on the nervous system. This research helps in assessing the therapeutic potential and dosing strategies of new compounds targeting specific neural receptors, contributing to the development of treatments for neurological disorders (van der Doef et al., 2015).

Exposure to Carcinogenic Compounds in Diet

The presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked meats and the absence in patients receiving parenteral alimentation emphasize the significance of dietary habits in exposure to potential carcinogens. This research is essential for understanding the relationship between diet and cancer risk, guiding public health recommendations and dietary guidelines (Ushiyama et al., 1991).

Biomarkers and Exposure to Heterocyclic Amines

The formation of macromolecular adducts and metabolism of heterocyclic amines like MeIQx and PhIP at low doses in humans and rodents are crucial for understanding human exposure and the carcinogenic potential of these compounds found in cooked meats. This research aids in the assessment of cancer risk and the development of dietary guidelines to minimize exposure to such compounds (Turteltaub et al., 1999).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11-7-8-13(20)9-15(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-14(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGZWVAOBXMQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide

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